CAY10681
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26BrN5O/c31-25-14-12-24(13-15-25)28-26-27(23-10-5-2-6-11-23)33-36(20-22-8-3-1-4-9-22)29(26)30(37)35(28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXBRCFEDOCBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)C(=N2)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Cay10681
Modulation of p53-MDM2 Interaction by CAY10681
The p53 tumor suppressor protein is a crucial regulator of the cell cycle, apoptosis, and DNA repair, acting as a key defense mechanism against cancer jbr-pub.org.cnfrontiersin.orgcusabio.com. Its activity is tightly controlled by the MDM2 oncoprotein, which negatively regulates p53 through several mechanisms, including direct binding and promoting its degradation jbr-pub.org.cnmdpi.comfrontiersin.org. Aberrant MDM2 activity or overexpression can lead to the inactivation of wild-type p53 in many cancers jbr-pub.org.cnresearchgate.netresearchgate.net. Modulating the p53-MDM2 interaction is therefore an appealing therapeutic strategy jbr-pub.org.cnresearchgate.net.
Direct Binding and Inhibition of MDM2 Protein by this compound
This compound has been shown to potently bind to MDM2 caymanchem.com. Molecular docking studies have indicated a considerable homology in the docking mode of this compound (referred to as G613 in one study) and the known MDM2 inhibitor Nutlin-3, suggesting that this compound binds to the p53 binding pocket of MDM2 nih.gov. This direct binding to MDM2 is a key step in disrupting the negative regulation of p53 caymanchem.com.
Restoration of p53 Tumor Suppressor Function by this compound
By inhibiting the interaction between MDM2 and p53, this compound leads to the restoration of p53 function nih.gov. This restoration involves activating p53's promoter activity and triggering its nuclear accumulation nih.gov. Reactivating p53 in tumor cells that retain wild-type p53 is considered an effective approach for cancer therapy researchgate.net. Restoring p53 function has been shown to induce tumor regression in in vivo models nih.gov.
Prevention of MDM2-Mediated p53 Degradation by this compound
MDM2 acts as an E3 ubiquitin ligase that targets p53 for ubiquitination and subsequent degradation by the proteasome jbr-pub.org.cnfrontiersin.orgwikipedia.orgmdpi.com. This compound prevents this MDM2-mediated ubiquitination and proteasomal degradation of p53 nih.gov. By reducing MDM2-mediated turnover of p53, this compound allows for the accumulation and stabilization of the p53 protein caymanchem.commdpi.com. This stabilization is crucial for p53 to exert its tumor suppressor functions, such as inducing cell cycle arrest or apoptosis jbr-pub.org.cnwikipedia.org.
Regulation of NF-κB Signaling Pathway by this compound
The NF-κB signaling pathway is a critical regulator of various cellular processes, including inflammation, immune responses, cell survival, and proliferation wikipedia.orgcellsignal.comnih.govfrontiersin.org. Aberrant activation of NF-κB is frequently observed in cancer and contributes to tumorigenesis and resistance to therapy wikipedia.org. The canonical NF-κB pathway involves the sequestration of NF-κB dimers, typically p50-RelA (p65), in the cytoplasm by IκB proteins, primarily IκBα wikipedia.orgcellsignal.comfrontiersin.org. Upon activation, IκBα is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate target gene expression wikipedia.orgcellsignal.commdpi.com.
This compound has been identified as a modulator of the NF-κB signaling pathway caymanchem.com.
Inhibition of IκBα Phosphorylation by this compound
Research indicates that this compound inhibits the phosphorylation of IκBα caymanchem.comglpbio.cn. Phosphorylation of IκBα is a key event that signals its degradation, thereby releasing NF-κB for nuclear translocation wikipedia.orgcellsignal.commdpi.com. By inhibiting IκBα phosphorylation, this compound can prevent the subsequent degradation of IκBα, thus maintaining NF-κB in an inactive state in the cytoplasm nih.gov.
Attenuation of p65 Nuclear Accumulation by this compound
The nuclear translocation of the p65 subunit is a critical step for NF-κB to exert its transcriptional activity wikipedia.orgcellsignal.com. This compound has been shown to dose-dependently reduce the nuclear accumulation of p65 caymanchem.comglpbio.cn. This attenuation of p65 nuclear accumulation is a direct consequence of the inhibition of IκBα phosphorylation and degradation, which keeps the p65-containing NF-κB complex sequestered in the cytoplasm nih.govdovepress.com. Studies on NF-κB signaling demonstrate that factors affecting IκBα degradation or p65 phosphorylation can impact its nuclear translocation nih.govplos.org.
Integrated Dual-Targeting Mechanism of this compound: p53-MDM2 and NF-κB Crosstalk
The tumor suppressor protein p53 and the transcription factor NF-κB are key regulators involved in cellular responses to stress, DNA damage, and inflammation. While p53 is often associated with promoting cell cycle arrest, apoptosis, and senescence, NF-κB typically plays a role in inflammation, immunity, and cell survival, and these pathways can exhibit antagonistic interactions in the context of cancer nih.govunito.it. Inactivation of p53 is frequently observed in cancers and can coincide with increased NF-κB signaling caymanchem.com. The intricate crosstalk between the p53 and NF-κB pathways is crucial in tumorigenesis and influences various cancer cell properties, including metabolism, apoptosis, inflammation, and metastasis unito.it.
This compound is characterized as a dual modulator that targets both the p53-MDM2 interaction and NF-κB signaling caymanchem.com. The murine double minute 2 (MDM2) protein is a primary negative regulator of p53, promoting its ubiquitination and subsequent proteasomal degradation mdpi.comembopress.org. MDM2 binds to the transcriptional activation domain of p53, thereby inhibiting its activity . This compound has been shown to potently bind to MDM2, with a reported inhibition constant (Ki) of 250 nM caymanchem.com. This binding reduces the MDM2-mediated turnover of p53, leading to the accumulation and stabilization of p53 within the cell caymanchem.com. By preventing the MDM2-p53 interaction, this compound helps restore p53 transcriptional activity .
Beyond its effects on the p53-MDM2 axis, this compound also impacts the NF-κB pathway caymanchem.com. NF-κB is typically held in the cytoplasm in an inactive state by inhibitory proteins, such as IκBα mdpi.com. Upon activation, IκBα is phosphorylated and degraded, allowing NF-κB subunits, particularly the p65 (RELA) subunit, to translocate to the nucleus and activate target gene expression mdpi.com. This compound has been found to inhibit the phosphorylation of IκBα caymanchem.com. Furthermore, it dose-dependently reduces the nuclear accumulation of p65 caymanchem.com. This suggests that this compound interferes with the canonical NF-κB activation pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.
The integrated targeting of both pathways by this compound is particularly relevant given the known crosstalk between p53 and NF-κB. MDM2, in addition to regulating p53, has also been shown to interact with and inhibit the p65RelA subunit of NF-κB nih.govnih.gov. This interaction is mediated through specific domains in both proteins, and MDM2 can induce ubiquitination of p65RelA, which appears to be regulatory rather than leading to degradation nih.gov. MDM2 has been reported to inhibit NF-κB-mediated transactivation of reporter genes and the binding of NF-κB to DNA nih.gov. Conversely, inhibition or knockdown of MDM2 can increase endogenous NF-κB activity nih.gov. This highlights a complex regulatory loop where MDM2 acts as a point of convergence, negatively regulating both p53 and NF-κB.
This compound's ability to inhibit MDM2 not only stabilizes p53 but may also influence NF-κB activity through this MDM2-NF-κB interaction. Simultaneously, this compound directly inhibits NF-κB signaling by affecting IκBα phosphorylation and p65 nuclear localization caymanchem.com. This dual mechanism could offer a more effective strategy to modulate cellular fate compared to targeting either pathway alone, especially in contexts where cancer cells have developed complex adaptations involving both networks. Research findings indicate that this compound can block the proliferation of various cancer cell lines, with IC50 values ranging from 33 to 37 µM caymanchem.com.
Key Research Findings on this compound's Mechanism
| Target Interaction | Effect | Binding Affinity/Result | Source |
| MDM2 Binding | Reduces MDM2-mediated p53 turnover | Ki = 250 nM | caymanchem.com |
| IκBα Phosphorylation | Inhibition | Not specified | caymanchem.com |
| p65 Nuclear Accumulation | Dose-dependent reduction | Not specified | caymanchem.com |
| Cancer Cell Proliferation | Inhibition across various cell lines | IC50s: 33-37 µM | caymanchem.com |
This table summarizes key experimental observations regarding this compound's molecular actions on its primary targets.
The integrated targeting of the p53-MDM2 axis and the NF-κB pathway by this compound represents a notable approach to influencing cellular processes critical in cancer development and progression. By simultaneously stabilizing p53 and inhibiting NF-κB activation, this compound modulates key signaling nodes involved in cell cycle control, apoptosis, and inflammatory responses.
Based on the performed searches, there is currently no specific scientific information available in the public domain that directly addresses the effects of the chemical compound this compound within the detailed framework of the requested outline.
Therefore, it is not possible to generate a scientifically accurate article focusing solely on this compound's role in the following areas:
Impact on Cell Proliferation and Viability in Diverse Cancer Cell Lines
Modulation of Apoptotic Processes and Programmed Cell Death Pathways
Engagement with Cellular Senescence Pathways as a Senolytic Agent
Inhibition of CRYAB Gene Expression and Protein Aggregation
Further research and publication in peer-reviewed scientific literature would be required to provide the specific data needed to construct the requested article.
Cellular and Subcellular Responses to Cay10681
Effects of CAY10681 on Immune Cell Modulatory Functions
Interaction with Mesenchymal Stromal Cell Immunosuppression Mechanisms
Mesenchymal stromal cells (MSCs) possess potent immunomodulatory capabilities, playing a crucial role in regulating immune responses. nih.gov A primary mechanism through which MSCs exert their immunosuppressive effects is the secretion of soluble factors, with prostaglandin (B15479496) E2 (PGE2) being a key mediator. nih.govnih.gov PGE2 is involved in suppressing the proliferation and function of various immune cells, including T lymphocytes and dendritic cells. nih.govnih.gov The biological effects of PGE2 are transduced through its interaction with specific E-prostanoid (EP) receptors on target cells.
The chemical compound this compound functions as a selective antagonist for the EP4 receptor, one of the four receptor subtypes for PGE2. While direct studies exclusively detailing the effects of this compound on the immunosuppressive functions of MSCs are limited, the known roles of PGE2 and the EP4 receptor in immunomodulation allow for an understanding of the potential interactions.
Research has demonstrated that the immunosuppressive activity of MSCs is significantly dependent on their production of PGE2. nih.gove-century.us This soluble factor is crucial for inhibiting the maturation of dendritic cells and suppressing the proliferation of activated T cells. nih.govnih.gov The interaction of PGE2 with its receptors on immune cells is a critical step in this immunosuppressive cascade. The EP4 receptor, in particular, has been implicated in mediating PGE2's immunomodulatory effects.
Given that this compound acts as an antagonist to the EP4 receptor, it is posited to interfere with the PGE2-mediated immunosuppressive signals originating from MSCs. By blocking the EP4 receptor on immune cells, this compound would likely abrogate the downstream signaling pathways that lead to the suppression of immune cell activity. This interference would theoretically diminish the capacity of MSCs to suppress T-cell proliferation and other immune functions that are dependent on the PGE2-EP4 signaling axis.
The table below summarizes the key molecules involved in the interaction between MSCs and immune cells, and the potential point of intervention for this compound.
| Molecule | Role in MSC Immunosuppression | Potential Effect of this compound |
| Prostaglandin E2 (PGE2) | A key soluble factor secreted by MSCs that mediates immunosuppression. nih.govnih.gov | No direct effect on PGE2 production by MSCs. |
| EP4 Receptor | A receptor for PGE2 on immune cells that transduces immunosuppressive signals. | Acts as a selective antagonist, blocking the receptor and preventing PGE2 from exerting its immunosuppressive effects. |
| T Lymphocytes | proliferation is inhibited by MSC-derived PGE2. nih.gov | By blocking the EP4 receptor, this compound may restore T lymphocyte proliferation in the presence of MSCs. |
| Dendritic Cells | Maturation is inhibited by MSC-derived PGE2. nih.govnih.gov | This compound could potentially counteract the inhibitory effect of MSCs on dendritic cell maturation. |
In essence, while MSCs utilize various mechanisms for immunomodulation, the PGE2 pathway is a significant component. nih.gov The action of this compound as an EP4 receptor antagonist positions it as a tool to specifically investigate and potentially counteract the PGE2-dependent aspects of MSC-mediated immunosuppression.
Preclinical Research Applications of Cay10681
Evaluation of CAY10681's Anti-Neoplastic Activity in Non-Human Systems
Studies have been conducted to assess the ability of this compound to inhibit the growth and proliferation of cancer cells in various non-human models. This includes evaluating its direct impact on tumor development.
Inhibition of Tumor Growth in Xenograft Models by this compound (e.g., A549 xenografts)
Preclinical research has investigated this compound's anti-tumor activity in xenograft models, which involve implanting human cancer cells into immunocompromised mice to mimic tumor growth in a living system. The A549 xenograft model, derived from human lung adenocarcinoma cells, is a commonly used model for studying lung cancer therapeutics altogenlabs.com. While the search results mention the use of A549 xenograft models to evaluate the anti-tumor activity of other compounds like myricanol (B191915) and vasostatin, and describe the methodology for establishing and assessing tumor growth inhibition in such models, direct evidence specifically detailing this compound's inhibition of tumor growth in A549 xenografts was not found in the provided snippets altogenlabs.comnih.gov. Some search results broadly mention this compound in the context of transcription factors and tumor inactivation in xenografts, but lack specific data on tumor growth inhibition by this compound itself glpbio.com.
Investigation of this compound in Models of Drug Resistance
A significant area of preclinical research involves exploring this compound's potential to address the challenge of drug resistance in cancer treatment.
Potential for Resensitization in Resistant Cellular Models
Studies have indicated that this compound may have the capacity to resensitize cancer cells that have developed resistance to certain therapeutic agents. For instance, this compound has been identified as a promising resensitizing agent for neuroblastoma cells that are resistant to venetoclax (B612062), an inhibitor of the anti-apoptotic protein B-cell lymphoma/leukemia 2 (Bcl-2). . In venetoclax-resistant neuroblastoma cells, this compound induces BAX-mediated apoptosis in the presence of venetoclax. . In control cells, it causes p21-mediated growth arrest. . This suggests a mechanism by which this compound can overcome venetoclax resistance in this specific cellular context. Research into resensitization in drug-resistant models is crucial for developing strategies to improve the effectiveness of existing therapies nih.govmdpi.com.
Synergistic Effects of this compound in Combination Research
Preclinical studies have also investigated the effects of combining this compound with other investigational therapeutic agents to determine if synergistic effects can be achieved, potentially leading to enhanced anti-tumor activity.
Exploration with Other Investigational Therapeutic Agents
The potential for this compound to act synergistically with other drugs has been explored. For example, in the context of T-cell acute lymphoblastic leukemia (T-ALL), the combination of this compound and navitoclax (B1683852) has been highlighted for its potential to enhance apoptotic cell death . This synergy was observed in both in vitro and in vivo models . The effectiveness of this combination therapy is attributed to this compound's induction of pro-death BH3 domain family members and navitoclax's inhibition of Bcl-2/Bcl-xL . While the search results mention other instances of combination therapy research and synergistic effects with different compounds and in different disease contexts, the specific combination of this compound with navitoclax in T-ALL models is noted northwestern.edumdanderson.orgprinsesmaximacentrum.nlnih.govnih.govnih.govplos.orgresearchgate.netfirstwordpharma.com.
Methodological Approaches in Cay10681 Research
In Vitro Cellular and Biochemical Assay Development for CAY10681 Characterization
In vitro assays are fundamental to characterizing the direct interactions of this compound with its molecular targets and assessing its effects on cellular processes. These assays allow for controlled environments to study specific biochemical events and cellular responses.
Target Binding Assays (e.g., MDM2 binding)
Target binding assays are crucial for quantifying the affinity and specificity of this compound for its intended molecular targets. This compound has been identified as a potent binder of MDM2, a key negative regulator of the p53 tumor suppressor protein. caymanchem.combiomol.com
Various techniques are utilized to assess MDM2 binding. Fluorescence polarization (FP-based) assays are a common method, where the displacement of a fluorescently labeled probe bound to MDM2 by a competitor like this compound is measured. nih.govrevvity.com A decrease in fluorescence polarization indicates successful binding and displacement of the probe. Competitive binding assays, such as pull-down assays using in vitro-expressed proteins, can also demonstrate the ability of this compound to disrupt the interaction between MDM2 and p53. researchgate.netnih.gov
Data indicates that this compound potently binds MDM2 with a reported Ki value of 250 nM. caymanchem.combiomol.com
Cell-Based Functional Assays (e.g., proliferation, signaling pathway activity)
Cell-based functional assays are employed to evaluate the biological consequences of this compound's interaction with its targets within a living cellular context. These assays provide insights into how this compound affects fundamental cellular processes critical for cancer development and progression.
Cell proliferation assays are commonly used to measure the ability of this compound to inhibit the growth of cancer cells. Techniques such as BrdU incorporation, which measures DNA synthesis, or assays quantifying ATP levels, indicative of metabolically active cells, are utilized. sigmaaldrich.comresearchgate.netpromega.com this compound has been shown to block the proliferation of various cancer cell lines, with reported IC50 values ranging from 33 to 37 µM. caymanchem.combiomol.com
Assays assessing signaling pathway activity are also vital. This compound has been shown to influence the NF-κB signaling pathway, in addition to its effects on the p53-MDM2 axis. caymanchem.com Methods to study signaling pathway activity can include measuring the phosphorylation status of key proteins (e.g., IκBα) or assessing the nuclear translocation of transcription factors (e.g., p65) through techniques like Western blotting or immunofluorescence. caymanchem.com Reporter assays, which use luciferase or fluorescent proteins linked to pathway-specific response elements, can also quantify pathway activation. qiagen.compromega.com Research indicates that this compound inhibits the phosphorylation of IκBα and dose-dependently reduces the nuclear accumulation of p65, demonstrating its impact on NF-κB signaling. caymanchem.com
Protein-Protein Interaction Studies (e.g., p53-MDM2)
Understanding how this compound affects protein-protein interactions, particularly the critical interaction between p53 and MDM2, is central to its characterization. MDM2 acts as an E3 ubiquitin ligase for p53, targeting it for proteasomal degradation. dovepress.comjbr-pub.org.cn Inhibiting the p53-MDM2 interaction can restore p53 function and lead to cell cycle arrest or apoptosis in cancer cells with wild-type p53. dovepress.commdpi.com
Studies investigating the p53-MDM2 interaction in the presence of this compound often utilize co-immunoprecipitation assays, where an antibody against one protein (e.g., p53 or MDM2) is used to pull down the interacting complex, and the presence of the other protein is detected by Western blotting. researchgate.netnih.gov Competitive binding assays, as mentioned earlier, also directly assess the ability of this compound to disrupt the p53-MDM2 complex. researchgate.net These studies confirm that this compound functions by reducing MDM2-mediated turnover of p53, consistent with its role as an MDM2 binder. caymanchem.com
Ex Vivo and In Vivo Model Systems for this compound Investigations
Beyond in vitro studies, ex vivo and in vivo models are essential for evaluating the efficacy and biological activity of this compound in more complex, physiologically relevant settings.
Cancer Cell Line Xenograft Models for Efficacy Assessment
Cancer cell line xenograft models are widely used to assess the in vivo anti-tumor efficacy of potential therapeutic compounds like this compound. In these models, human cancer cells are implanted into immunocompromised mice (such as nude mice), allowing the tumors to grow. caymanchem.comglpbio.comnih.gov The effects of administering this compound on tumor growth, size, and potentially other endpoints like metastasis are then monitored.
This compound has been evaluated in A549 xenograft models in nude mice and has demonstrated the ability to inhibit tumor growth in this setting. caymanchem.combiomol.com
Cell Culture Co-culture Systems for Immunomodulation Studies
Co-culture systems involve growing different cell types together in a shared environment, allowing for the study of cell-cell interactions. These systems can be particularly valuable for investigating the potential immunomodulatory effects of a compound, such as its influence on immune cells within the tumor microenvironment or in other biological contexts. frontiersin.orgnih.govresearchgate.netbiorxiv.orgopenbiotechnologyjournal.com
While the primary focus of this compound research has been its direct effects on cancer cells and the p53-MDM2 pathway, it has also been explored in co-culture settings. One study utilized this compound in a co-culture system involving mesenchymal stromal cells to investigate immunomodulation. uva.nluva.nl Although in that specific context the observed immunosuppression was mainly mediated by PGE2, the use of this compound in such systems highlights the potential for exploring its broader biological effects beyond direct cancer cell killing, including its interactions within complex cellular environments. uva.nluva.nl
Here is a summary of key research findings and methodologies:
| Assay Type | Specific Method Examples | Key Findings for this compound | Relevant Section |
| Target Binding Assay | Fluorescence Polarization, Pull-down Assay | Potently binds MDM2 (Ki = 250 nM) caymanchem.combiomol.com | 5.1.1 |
| Cell-Based Functional Assay | Cell Proliferation (BrdU, ATP), Western Blot (p-IκBα, p65) | Blocks cancer cell proliferation (IC50s 33-37 µM), Inhibits IκBα phosphorylation, Reduces nuclear p65 caymanchem.combiomol.com | 5.1.2 |
| Protein-Protein Interaction Study | Co-immunoprecipitation, Competitive Binding Assay | Reduces MDM2-mediated turnover of p53 caymanchem.com | 5.1.3 |
| In Vivo Model System | Cancer Cell Line Xenograft (A549 in nude mice) | Inhibits tumor growth caymanchem.combiomol.com | 5.2.1 |
| Co-culture System | Cell Culture Co-culture | Used in studies investigating immunomodulation uva.nluva.nl | 5.2.2 |
Table: Summary of Methodological Approaches and Key Findings for this compound
Specific Cellular Models for Senescence Induction and Senolysis Research
Investigating the effects of potential senolytic agents involves the use of various cellular models designed to mimic cellular senescence in a controlled environment. These models allow researchers to induce senescence through specific stimuli and then assess the ability of a compound like this compound to selectively eliminate senescent cells (senolysis) or modulate their phenotype (senomorphism).
Common cellular models for senescence induction include using human dermal fibroblasts mdpi.com, hepatocellular carcinoma (HCC) cells frontiersin.org, and normal human epidermal keratinocytes (NHEKs) mdpi.com. Senescence can be triggered by various methods, such as treatment with chemotherapeutic agents like etoposide (B1684455) or Adriamycin mdpi.comfrontiersin.org, or by inducing replicative senescence through prolonged passaging mdpi.com. Three-dimensional (3D) models, such as reconstructed human skin models, are also being developed to better mimic the complexity of aged tissues and provide a more physiologically relevant context for testing senotherapies mdpi.comnih.gov.
Once senescence is established in these models, typically confirmed by markers like senescence-associated beta-galactosidase (SA-β-Gal) activity mdpi.combiorxiv.org, cell viability assays are conducted to evaluate the senolytic effect of a compound. Assays such as the Presto Blue assay or MTT assay are used to measure the survival of both senescent and non-senescent cells after treatment mdpi.comfrontiersin.org. A senolytic compound is expected to show a preferential reduction in the viability or number of senescent cells compared to proliferating or quiescent non-senescent cells mdpi.comfrontiersin.orgscienceopen.com. The senolytic index, calculated from the half-maximal inhibitory concentrations (IC50) for senescent and non-senescent cells, can quantify this selective toxicity frontiersin.org.
Advanced Molecular and 'Omics Methodologies in this compound Studies
To delve deeper into the biological effects of compounds like this compound, advanced molecular and 'omics methodologies are employed to analyze changes at the gene and protein levels and to identify perturbed signaling pathways.
Gene and Protein Expression Analysis (e.g., Western Blot, RT-qPCR)
Gene and protein expression analysis techniques are fundamental in understanding how a compound influences cellular processes. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is widely used to quantify messenger RNA (mRNA) levels of specific genes, providing insights into transcriptional changes induced by a treatment bio-rad.comresearchgate.netveteriankey.com. This method is known for its high sensitivity and is suitable when limited cell quantities are available bio-rad.com. Normalization with stable reference genes (housekeeping genes) is crucial for accurate RT-qPCR results researchgate.netjpatholtm.org.
Western blotting is a standard technique for detecting and quantifying specific proteins bio-rad.comnih.govresearchgate.netveteriankey.com. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and using specific antibodies for detection bio-rad.comnih.gov. Western blot analysis can determine the relative expression level of a target protein bio-rad.com. Similar to RT-qPCR, normalization using internal controls like GAPDH or β-actin, or total protein quantification, is essential for reliable results bio-rad.comnih.gov.
In the context of senescence and senolysis research, these methods are used to measure the expression of senescence markers (e.g., p16, p21, Lamin B1) mdpi.comscienceopen.comcellsignal.combiorxiv.org, components of the senescence-associated secretory phenotype (SASP) (e.g., IL-6) mdpi.com, and proteins involved in cell cycle regulation, apoptosis, and survival pathways frontiersin.orgscienceopen.com. For instance, studies on other senolytic compounds have utilized qPCR and ELISA to assess SASP markers mdpi.com and Western blot to analyze proteins involved in apoptotic pathways frontiersin.org.
While these techniques are standard for evaluating the effects of potential senolytic agents, specific data generated by applying Western blot or RT-qPCR to study this compound were not found in the provided search results.
Bioinformatic Analysis of Signaling Pathway Perturbations Induced by this compound
Bioinformatic analysis plays a crucial role in interpreting large-scale molecular data generated by techniques such as RNA sequencing (RNA-Seq) or microarrays, which can reveal global changes in gene expression following treatment with a compound frontiersin.orgnih.govnih.gov. By analyzing differentially expressed genes, bioinformatics can help identify the signaling pathways that are significantly perturbed.
Methods like Gene Ontology (GO) analysis and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis are commonly employed frontiersin.orgresearchgate.netnih.govfrontiersin.orgebi.ac.uk. GO analysis categorizes genes based on their associated biological processes, cellular components, and molecular functions frontiersin.orgnih.govfrontiersin.orgebi.ac.uk. KEGG pathway analysis identifies enriched pathways by mapping differentially expressed genes to known biological pathways frontiersin.orgresearchgate.netnih.govebi.ac.uk. Tools and databases such as DAVID, GSEA, Reactome, WikiPathways, and STRING are utilized for these analyses frontiersin.orgresearchgate.netnih.govebi.ac.uk. These analyses can reveal the impact of a compound on various cellular functions, including cell cycle regulation, apoptosis, inflammation, and metabolic processes. frontiersin.orgresearchgate.netnih.gov
Signaling Pathway Impact Analysis (SPIA) is another method that integrates gene expression changes with pathway topology to assess the significance of perturbed pathways bioconductor.orgnih.gov. This approach considers not only the number of differentially expressed genes in a pathway but also their position and interactions within the pathway network bioconductor.orgnih.gov.
Future Directions and Unexplored Avenues for Cay10681 Research
Identification of Additional Molecular Targets and Off-Target Effects of CAY10681
While this compound is known to target MDM2, a comprehensive identification of additional molecular targets and potential off-target effects is a critical future direction. Drugs can interact with unintended targets, leading to unforeseen biological outcomes fishersci.ca. Advanced screening techniques and computational approaches could be employed to map the complete spectrum of this compound's interactions within a biological system fishersci.cafishersci.ca. Understanding these additional interactions is vital for a complete picture of this compound's activity profile, potential synergistic or antagonistic effects when used in combination therapies, and for predicting any unintended biological consequences fishersci.be. Research into minimizing off-target reactivity of compounds highlights the importance of this area nih.gov.
Development of Advanced Preclinical Models for Comprehensive Evaluation of this compound
The development and utilization of more advanced preclinical models are essential for a comprehensive evaluation of this compound's efficacy and mechanisms before translation to clinical settings. Traditional in vitro and in vivo models have limitations in fully recapitulating the complexity of human diseases wikidata.orgamericanelements.comashpublications.org. Future research should focus on employing and developing more physiologically relevant models, such as advanced 3D cell culture systems, organoids, and humanized animal models that better mimic the human disease microenvironment and immune system interactions americanelements.comciteab.com. These models would provide a more accurate assessment of this compound's activity, distribution, and effects in a system that more closely resembles the human condition, improving the predictive value of preclinical studies wikidata.orgashpublications.org.
Strategic Combination Therapies Involving this compound
Exploring strategic combination therapies involving this compound presents a significant future research avenue. Given its mechanism of reactivating the p53 pathway, combining this compound with other therapeutic agents that target different pathways or aspects of a disease could lead to synergistic effects and overcome potential resistance mechanisms. Research has already indicated the potential of combining this compound (referred to as Idasanutlin in one source) with Venetoclax (B612062) in treating certain hematological malignancies wikipedia.org. Future studies could investigate novel combinations with other targeted therapies, immunotherapies, or conventional treatments in various cancer types or other conditions where this compound shows promise, such as those involving senescence nih.gov or immunomodulation researchgate.netwaocp.org. Identifying optimal drug combinations and understanding the underlying synergistic mechanisms are crucial steps mims.comuscourts.govnewdrugapprovals.orgwikipedia.org.
Translational Research Perspectives for this compound-Based Strategies
Translational research is a key future direction to bridge the gap between basic science discoveries and clinical applications for this compound-based strategies. This involves moving promising findings from laboratory and preclinical studies towards clinical investigation mims.com. Future research should focus on carefully designed studies to evaluate the potential of this compound in relevant patient populations based on the preclinical data. Identifying biomarkers that predict response to this compound, understanding potential resistance mechanisms that might emerge in a clinical setting, and exploring different delivery methods or formulations are all critical aspects of translational research for this compound. The insights gained from a deeper understanding of its mechanisms, off-targets, and optimal combinations in advanced preclinical models will directly inform and accelerate these translational efforts.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 15573 wikipedia.orgneobioscience.com |
| Venetoclax | 49846579 ashpublications.orgciteab.comnih.govmims.comfrontiersin.org |
| Indomethacin | 3715 wikipedia.orgfishersci.cafishersci.benih.gov |
| PGE2 | 5280360 researchgate.netwikipedia.orgmetabolomicsworkbench.org |
| Ibrutinib | 24821094 wikipedia.orgwikidata.orgmims.comguidetopharmacology.orgmrc.ac.uk |
| Enasidenib | 89683805 waocp.orgguidetopharmacology.orgnih.govwikipedia.orguni.lu |
| Azacitidine | 9444 fishersci.cawikidata.orguscourts.govmims.comwikipedia.org |
| Danicopan | 118323590 americanelements.comnewdrugapprovals.orgamericanelements.comuni.lunih.gov |
| Ravulizumab | Not available (Monoclonal Antibody) pharmakb.comguidetoimmunopharmacology.orgfda.govkegg.jp |
| Eculizumab | 3081333 (Monoclonal Antibody) cenmed.compharmakb.comfrontiersin.orgnih.gov |
Data Table
While detailed quantitative data specifically on future research outcomes for this compound is not available in the search results, the following table summarizes key areas of current research that inform future directions.
| Research Area | Key Findings/Context | Relevance to Future Directions | Source(s) |
| MDM2 Inhibition / p53 Reactivation | This compound inhibits MDM2, reactivating p53 pathway in tumor cells. Potential in solid tumors and hematological malignancies. | Further mechanistic studies in diverse cancer types and complex biological systems. | wikipedia.org |
| Combination Therapy (with Venetoclax) | Explored in relapsed/refractory AML and NHL, showing potential synergistic effects. | Investigate other strategic combinations and mechanisms of synergy. | wikipedia.org |
| Mesenchymal Stromal Cells | This compound can influence immunomodulation in co-culture settings. | Deepen understanding of mechanisms in immunomodulation and potential therapeutic applications. | researchgate.netwaocp.org |
| Senescence | Mentioned in patents related to senolytic agents. | Explore role in targeting senescent cells and associated diseases. | nih.gov |
| Preclinical Models | General discussion on limitations of current models and need for advanced ones (3D, humanized). | Develop and utilize better models for comprehensive evaluation of this compound. | wikidata.orgamericanelements.comashpublications.orgciteab.com |
| Off-Target Effects | General importance of identifying unintended drug interactions. | Comprehensive mapping of this compound's off-targets. | fishersci.cafishersci.canih.gov |
Q & A
Q. What is the molecular mechanism of CAY10681 in modulating p53-MDM2 interaction and NF-κB signaling?
this compound acts as a dual modulator by (1) binding MDM2 (Ki = 250 nM), thereby stabilizing p53 by reducing its ubiquitination and degradation, and (2) inhibiting IκBα phosphorylation, which blocks NF-κB nuclear translocation . Methodologically, confirmatory assays include surface plasmon resonance (SPR) for MDM2 binding affinity and Western blotting to quantify p53 stabilization and IκBα phosphorylation inhibition. Dose-response curves should validate potency across relevant concentrations (e.g., IC50 ranges: 33–37 μM in cancer cell lines) .
Q. Which experimental models are validated for studying this compound’s antitumor efficacy?
- In vitro : Use cancer cell lines (e.g., A549, HCT116) with p53 wild-type or mutant status to assess proliferation inhibition via MTT assays. Include controls for MDM2 overexpression to isolate mechanism-specific effects .
- In vivo : Nude mouse xenograft models (e.g., A549 tumors) are standard. Administer this compound orally (10–50 mg/kg/day) and measure tumor volume biweekly. Monitor pharmacokinetics (e.g., Cmax, AUC) to correlate bioavailability with efficacy .
Q. How should researchers design in vitro assays to evaluate this compound’s IC50 values?
- Use a 72-hour exposure period to account for delayed p53 stabilization effects.
- Include positive controls (e.g., Nutlin-3 for MDM2 inhibition) and normalize data to vehicle-treated cells.
- Calculate IC50 via nonlinear regression (e.g., GraphPad Prism) using triplicate technical replicates to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy of this compound be resolved?
Contradictions often arise from differences in bioavailability or tumor microenvironment factors. To address this:
- Compare plasma/tissue drug concentrations using LC-MS/MS to verify adequate in vivo exposure .
- Use orthotopic or patient-derived xenograft (PDX) models to better mimic human tumor conditions.
- Analyze NF-κB activity in tumor lysates via EMSA or qPCR for inflammatory cytokines (e.g., TNF-α, IL-6) to confirm target engagement .
Q. What experimental strategies optimize this compound’s synergy with other anticancer therapies?
- Rationale : this compound’s dual mechanism may enhance DNA-damaging agents (e.g., cisplatin) or overcome resistance in NF-κB-activated tumors.
- Design : Use factorial ANOVA to test combination indices (e.g., Chou-Talalay method). Fixed-ratio dose matrices (e.g., 4×4) with synergy scores (CI < 1) indicate potentiation .
- Validation : Assess apoptosis (Annexin V/PI staining) and senescence (β-galactosidase) to distinguish synergistic vs. additive effects .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response variability in heterogeneous tumor models?
- Apply mixed-effects models to account for inter-animal variability in xenograft studies.
- Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for IC50 values in cell lines with high intrinsic resistance .
- For transcriptomic data (e.g., RNA-seq after this compound treatment), apply GSEA (Gene Set Enrichment Analysis) to identify pathways modulated by p53/NF-κB crosstalk .
Data Presentation and Reproducibility Guidelines
-
Tables :
Assay Type Key Parameters Reference MDM2 Binding Ki = 250 nM (SPR) Cell Proliferation IC50 = 33–37 μM (MTT) In Vivo Efficacy Tumor growth inhibition ≥50% at 50 mg/kg -
Reproducibility :
- Include detailed synthesis protocols (e.g., HPLC purity >95%) and spectral data (1H NMR, HRMS) in Supplementary Information .
- Adhere to ARRIVE guidelines for in vivo studies: report group sizes, randomization, and blinding methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
